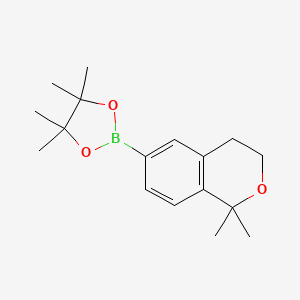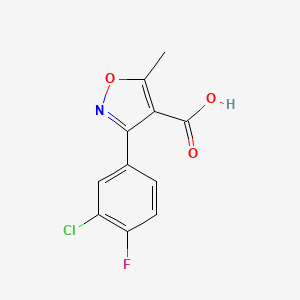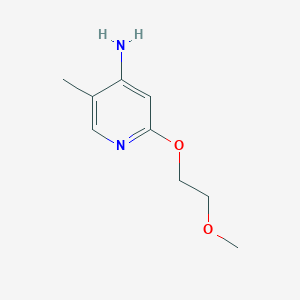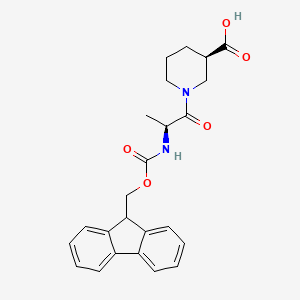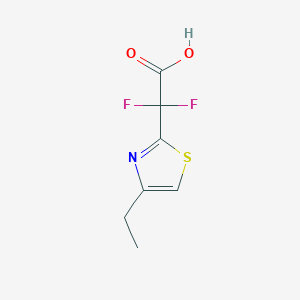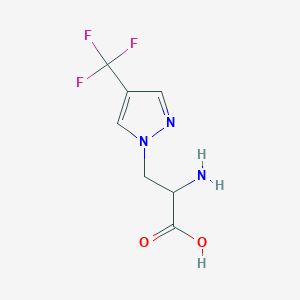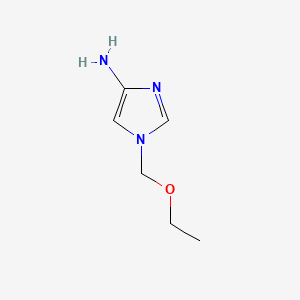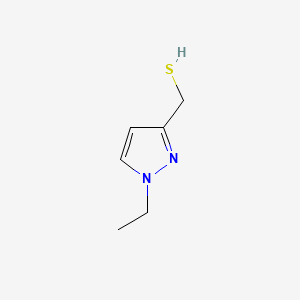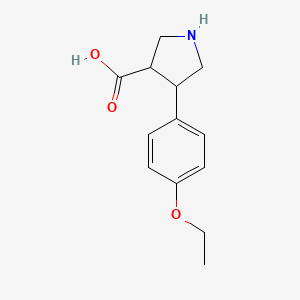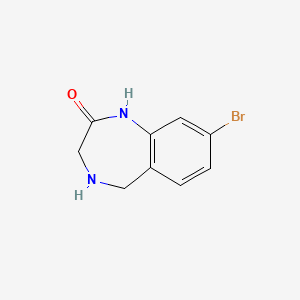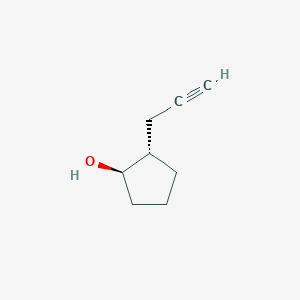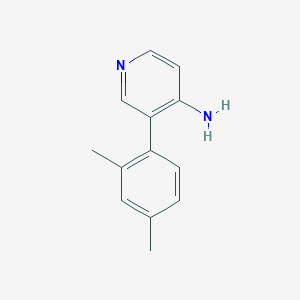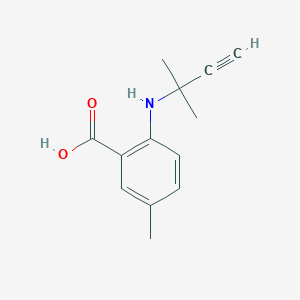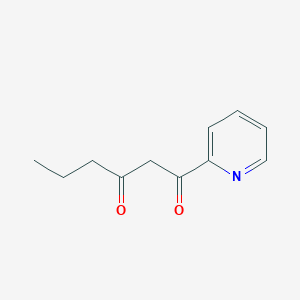
1-(Pyridin-2-yl)hexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-yl)hexane-1,3-dione is an organic compound characterized by the presence of a pyridine ring attached to a hexane-1,3-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)hexane-1,3-dione can be synthesized through a multicomponent reaction involving pyridine-2-carboxaldehyde, hexane-1,3-dione, and appropriate catalysts. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium methoxide .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyridin-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different hexane derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, hexane derivatives, and complex organic molecules that can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-yl)hexane-1,3-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Pyridin-2-yl)hexane-1,3-dione involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its derivatives may interact with cellular receptors and enzymes, modulating biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyridin-2-yl)butane-1,3-dione: Similar structure but with a shorter carbon chain.
1,3-Di(pyridin-2-yl)propane-1,3-dione: Contains two pyridine rings, offering different reactivity and applications.
Uniqueness
1-(Pyridin-2-yl)hexane-1,3-dione stands out due to its specific hexane backbone, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-pyridin-2-ylhexane-1,3-dione |
InChI |
InChI=1S/C11H13NO2/c1-2-5-9(13)8-11(14)10-6-3-4-7-12-10/h3-4,6-7H,2,5,8H2,1H3 |
InChI-Schlüssel |
BQJVUJRKOQEKRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CC(=O)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


